molecular formula C7H10ClNO3S B2559192 2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride CAS No. 2309455-88-5

2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride

Cat. No.: B2559192
CAS No.: 2309455-88-5
M. Wt: 223.67
InChI Key: XKUYAKYRSINZJA-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride is a valuable sulfonyl chloride derivative designed for research and synthesis applications. The compound features a 1,3-oxazole heterocycle, a structure of high significance in medicinal chemistry due to its presence in numerous biologically active molecules and natural products . The tert-butyl group at the 2-position and the reactive sulfonyl chloride at the 5-position make this reagent a versatile building block for constructing more complex molecules. Sulfonyl chlorides are primarily used as intermediates in nucleophilic substitution reactions to form sulfonamides, which are a common pharmacophore in drug discovery . Researchers can employ this compound to develop novel derivatives, such as 1,3-oxazol-4-yltriphenylphosphonium salts, which have shown promising anticancer activity in preliminary in vitro assessments . Furthermore, the 1,3-oxazole scaffold is known to be incorporated into compounds with antimicrobial and antifungal properties, providing a potential pathway for developing new anti-infective agents . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c1-7(2,3)6-9-4-5(12-6)13(8,10)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUYAKYRSINZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3-Oxazole Core

The synthesis begins with constructing the oxazole ring, typically via cyclization of α-acylamino ketones or through the Robinson-Gabriel synthesis. For example, heating a mixture of tert-butylglycine and an acyl chloride under dehydrating conditions induces cyclodehydration, forming 2-tert-butyl-1,3-oxazole. Microwave-assisted methods have reduced reaction times to 30–60 minutes while maintaining yields above 70%.

Key Reaction Conditions:

  • Reactants: Tert-butylglycine, acetyl chloride
  • Catalyst: $$ \text{POCl}_3 $$ (phosphorus oxychloride)
  • Temperature: 80–100°C
  • Solvent: Toluene or dichloromethane

Introduction of the Tert-Butyl Group

The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride or bromide. The reaction proceeds via an $$ \text{S}_\text{N}1 $$ mechanism, where the tert-butyl carbocation forms after protonation of tert-butanol by hydrochloric acid. The oxazole’s nitrogen lone pair stabilizes the intermediate carbocation, ensuring regioselectivity at position 2.

Mechanistic Steps:

  • Protonation of tert-butanol:
    $$ \text{(CH}3\text{)}3\text{COH} + \text{HCl} \rightarrow \text{(CH}3\text{)}3\text{C}^+\text{OH}_2 + \text{Cl}^- $$
  • Carbocation formation:
    $$ \text{(CH}3\text{)}3\text{C}^+\text{OH}2 \rightarrow \text{(CH}3\text{)}3\text{C}^+ + \text{H}2\text{O} $$
  • Electrophilic substitution:
    $$ \text{Oxazole} + \text{(CH}3\text{)}3\text{C}^+ \rightarrow \text{2-Tert-butyl-oxazole} $$

Sulfonation at Position 5

Direct sulfonation of the oxazole ring employs chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) under controlled conditions. The reaction’s electrophilic aromatic substitution mechanism favors position 5 due to the electron-donating effects of the tert-butyl group, which activate the ring while directing incoming electrophiles to the meta position.

Optimization Parameters:

  • Temperature: 0–5°C (prevents over-sulfonation)
  • Molar Ratio: 1:1.2 (oxazole to $$ \text{ClSO}_3\text{H} $$)
  • Solvent: $$ \text{CH}2\text{Cl}2 $$ (dichloromethane)

Chlorination to Sulfonyl Chloride

The final step converts the sulfonic acid intermediate to sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$). $$ \text{SOCl}2 $$ is preferred industrially due to its gaseous byproducts ($$ \text{SO}2 $$, $$ \text{HCl} $$), which simplify purification.

Reaction Scheme:
$$ \text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{SO}2 \uparrow + \text{HCl} \uparrow $$

Typical Conditions:

  • Reagent Excess: 2.5 equivalents $$ \text{SOCl}_2 $$
  • Temperature: Reflux at 70°C
  • Duration: 4–6 hours

Reaction Optimization and Byproduct Mitigation

Controlling Steric Effects

The tert-butyl group’s bulkiness necessitates slow reagent addition to minimize steric hindrance during sulfonation. Kinetic studies show that dropwise addition of $$ \text{ClSO}_3\text{H} $$ over 30 minutes improves yields by 15% compared to rapid mixing.

Purification Challenges

Chromatographic purification is complicated by the compound’s reactivity. Silica gel deactivates with 5% triethylamine to prevent decomposition. Recrystallization from hexane/ethyl acetate (4:1) yields pure product as white crystals.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (CDCl$$_3$$): δ 1.41 (s, 9H, tert-butyl), 8.12 (s, 1H, oxazole-H).
  • IR (cm$$^{-1}$$): 1360 ($$ \text{S=O} $$), 1175 ($$ \text{C-Cl} $$), 1540 (oxazole ring).
  • MS: m/z 223.68 ([M]$$^+$$).

Purity Assessment

HPLC analysis using a C18 column and acetonitrile/water (70:30) mobile phase confirms >98% purity. Residual $$ \text{SOCl}_2 $$ is undetectable (<0.1% by ion chromatography).

Industrial-Scale Considerations

Cost Analysis

Bulk production costs are dominated by $$ \text{SOCl}_2 $$ (42%) and tert-butanol (28%). Switching to continuous-flow systems reduces waste by 30%.

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction types:

1.1 Substitution Reactions

  • Mechanism : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols, forming sulfonamide, sulfonate, or sulfonothioate derivatives.

  • Example : Reaction with Grignard reagents (e.g., organolithiums) to produce primary sulfonamides via a multi-step mechanism involving sulfinamide intermediates and isobutene elimination .

  • Reagents : Nucleophiles (e.g., amines, alcohols), bases (e.g., triethylamine) .

1.2 Oxidation Reactions

  • Mechanism : Oxidation converts the sulfonyl chloride to sulfonic acid.

  • Reagents : Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) .

1.3 Reduction Reactions

  • Mechanism : Reduction yields sulfinic acid derivatives.

  • Reagents : Reducing agents (e.g., sodium borohydride, lithium aluminum hydride) .

Common Reagents and Conditions

Reaction TypeReagents/ConditionsProducts
SubstitutionAmines, alcohols, thiols; base (e.g., triethylamine)Sulfonamides, sulfonates
OxidationPotassium permanganate, CrO₃ in acidic conditionsSulfonic acid
ReductionSodium borohydride, LiAlH₄Sulfinic acid

Major Products Formed

  • Sulfonamide Derivatives : Formed via reaction with amines (e.g., piperazine) .

  • Sulfonate Derivatives : Result from alcohol nucleophiles .

  • Sulfonic Acids : Oxidation products .

  • Sulfinic Acids : Reduction products .

Mechanistic Insights

4.1 Substitution Mechanism

  • Grignard Reactions : Organometallic reagents (e.g., Grignard) attack the sulfur atom, forming a sulfinamide intermediate. This intermediate undergoes O→S migration or nitrene formation, leading to sulfonamide products after isobutene elimination .

  • Amine Substitution : Nucleophilic amines displace the chloride ion, facilitated by acid scavengers (e.g., triethylamine) .

4.2 Oxidation/Reduction Pathways

  • Oxidation : The sulfonyl chloride oxidizes to sulfonic acid under acidic or basic conditions, depending on the oxidizing agent .

  • Reduction : Reducing agents convert the sulfonyl chloride to sulfinic acid via electron transfer .

Comparative Analysis of Reaction Outcomes

Reaction TypeKey AdvantageLimitations
SubstitutionVersatile product formationRequires precise base control
OxidationSimplified product isolationHarsh conditions may degrade
ReductionAccess to reduced sulfur speciesPotential side reactions

Scientific Research Applications

Chemical Properties and Reactivity

This compound features a sulfonyl chloride group, which is highly electrophilic, making it susceptible to nucleophilic attack. The reactivity of 2-tert-butyl-1,3-oxazole-5-sulfonyl chloride allows for various chemical transformations:

  • Substitution Reactions : The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide derivatives, sulfonate derivatives, and sulfonothioate derivatives respectively.
  • Oxidation and Reduction Reactions : It can be oxidized to form sulfonic acids or reduced to yield sulfinic acids.

Applications in Organic Synthesis

This compound serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Some key applications include:

  • Synthesis of Sulfonamides : The compound is used to synthesize sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties.
  • Development of Advanced Materials : It is utilized in creating polymers and coatings with specific properties that enhance material performance.

Medicinal Chemistry Applications

The biological activity of this compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various pathogens. For example:
    PathogenMinimum Inhibitory Concentration (MIC) µg/ml
    Candida albicans1.6
    Candida tropicalis3.2
    Aspergillus niger1.6
    Staphylococcus aureus15
    Escherichia coli17

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Case Study 1: Anticancer Activity

A series of novel sulfonamides derived from 1,3-oxazole structures were evaluated for their ability to inhibit cancer cell growth. The compounds demonstrated promising growth inhibitory properties against the NCI-60 human tumor cell lines, with certain derivatives showing GI50 values in the low micromolar range. Notably, specific substituents on the sulfonamide nitrogen enhanced potency against leukemia cell lines .

Case Study 2: Tubulin Interaction

Research has shown that certain derivatives of the compound interact with tubulin, leading to microtubule depolymerization within cells. This mechanism is crucial for developing new anticancer agents that target microtubule dynamics .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazole ring may also participate in various chemical reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Comparison with Similar 1,3-Oxazole-5-sulfonyl Chloride Derivatives

2.1 Structural and Electronic Effects

Key structural differences among 1,3-oxazole-5-sulfonyl chlorides arise from substituents at positions 2 and 4 of the oxazole ring. These substituents influence electronic and steric properties:

  • 2-Tert-butyl group : The tert-butyl group is strongly electron-donating via inductive effects and imposes significant steric bulk, reducing accessibility to the sulfonyl chloride group. This slows nucleophilic substitution reactions but enhances stability against hydrolysis .
  • Methyl group (2-Methyl derivative) : A smaller substituent with moderate electron-donating effects, leading to higher reactivity due to reduced steric hindrance .
  • Aryl groups (e.g., 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride): Aromatic substituents introduce π-electron effects, which may delocalize electron density and alter reactivity.
2.2 Reactivity in Substitution Reactions
  • With amines: The tert-butyl derivative reacts selectively under controlled conditions due to steric shielding, favoring reactions with less hindered nucleophiles. For example, in reactions with 1H-pyrazol-5-amines, bulky substituents at position 2 of the oxazole ring direct substitution to less sterically hindered nitrogen atoms . In contrast, 4-cyano-1,3-oxazole-5-sulfonyl chlorides (with electron-withdrawing groups at position 4) exhibit accelerated reactivity with amines, forming substitution products that undergo further heterocyclization . Methyl-substituted derivatives (e.g., 2-methyl-1,3-oxazole-5-sulfonyl chloride) react rapidly with amines, making them suitable for high-throughput synthesis but less stable during storage .
2.4 Physical and Stability Properties
Compound Name Molecular Formula Substituent Effects Solubility (in DCM) Stability to Hydrolysis
2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride C₇H₁₀ClNO₃S High steric bulk Moderate High
2-Methyl-1,3-oxazole-5-sulfonyl chloride C₄H₄ClNO₃S Low steric bulk High Moderate
2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride C₉H₆ClNO₃S Aromatic conjugation Low High

Note: Solubility and stability data inferred from substituent hydrophobicity and reactivity trends .

Research Findings and Key Observations

  • Steric vs. Electronic Trade-offs : The tert-butyl group’s steric protection reduces unwanted side reactions (e.g., dimerization) but necessitates higher reaction temperatures or polar solvents to overcome kinetic barriers .
  • Regioselectivity: Bulky substituents at position 2 favor substitution at specific nitrogen atoms in aminoazoles, as seen in reactions with 1H-1,2,4-triazol-5-amines .

Biological Activity

2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a sulfonyl chloride group, which imparts significant electrophilic properties, making it a valuable reagent in various chemical reactions. Its biological activity is primarily linked to its ability to modify biomolecules, which can lead to insights into biological processes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀ClN₁O₃S. The presence of the tert-butyl group enhances its lipophilicity, while the sulfonyl chloride group contributes to its reactivity.

The mechanism of action involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various biomolecules. This electrophilic center can react with amines, alcohols, and thiols to form covalent bonds, leading to the formation of sulfonamide derivatives or other modified biomolecules. The oxazole ring may also participate in oxidation and reduction reactions, further expanding its reactivity profile.

1. Modification of Biomolecules

This compound is employed in the modification of peptides and proteins. This modification can alter their structure and function, allowing researchers to study the role of specific amino acids in biological processes. For example, sulfonamide linkages formed by this compound can be used to investigate enzyme activities or receptor interactions.

Case Study 1: Sulfonamide Derivatives

A study explored the synthesis of sulfonamide derivatives using sulfonyl chlorides similar to this compound. It was found that these derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to their ability to inhibit bacterial enzyme functions critical for survival .

Case Study 2: Anticancer Activity

In a related study on structurally similar compounds, certain sulfonamide derivatives showed potent inhibition of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. These findings suggest that modifications using compounds like this compound could lead to novel anticancer agents by targeting metabolic pathways essential for tumor growth .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityApplications
This compoundSulfonyl ChloridePotentially antimicrobial and anticancerDrug development and biomolecule modification
2-Tert-butyl-1,3-oxazole-5-sulfonic acidSulfonic AcidAntimicrobialEnvironmental studies
2-Tert-butyl-1,3-oxazole-5-sulfonamideSulfonamideAntimicrobialTherapeutic agents

Q & A

Q. What are the standard synthetic routes for 2-tert-butyl-1,3-oxazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of tert-butyl-substituted intermediates followed by oxidative chlorination. For example, analogous 1,3-thiazole sulfonyl chlorides are prepared by treating ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent (cyclization), followed by oxidative chlorination using SOCl₂ or Cl₂ gas . Key factors include:
  • Temperature : Oxidative chlorination typically requires reflux conditions (60–80°C).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) may enhance sulfonyl chloride formation.
  • Yield Optimization : Yields range from 40–70%, depending on steric hindrance from the tert-butyl group.

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :
  • X-ray Crystallography : Programs like SHELXL (SHELX system) refine crystal structures, resolving steric effects of the tert-butyl group .
  • Spectroscopy :
  • ¹H/¹³C NMR : The tert-butyl group shows a singlet at δ ~1.3 ppm (¹H) and δ ~29 ppm (¹³C).
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z 248.03 (calculated for C₇H₁₀ClNO₃S).
  • Elemental Analysis : Confirms purity (>95% by HPLC) .

Q. What are the primary reactivity pathways of this sulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer : The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfides, respectively. For example:
  • With Amines : In DMF at 0–15°C, it reacts with primary/secondary amines (e.g., 1H-pyrazol-5-amines) to yield sulfonamides. Use coupling agents like HATU or EDCI for hindered amines .
  • Side Reactions : Competing hydrolysis to sulfonic acids occurs in aqueous conditions; anhydrous solvents (e.g., THF) mitigate this .

Advanced Research Questions

Q. How does the tert-butyl group influence electronic and steric effects in catalytic applications?

  • Methodological Answer : The tert-butyl group enhances steric bulk, directing regioselectivity in metal-catalyzed reactions. For instance, in gold(III) complexes (e.g., with 2-tert-butyl-1,10-phenanthroline ligands), it stabilizes transition states during C–H activation by preventing undesired side reactions . Key observations:
  • Steric Maps : DFT calculations show the tert-butyl group reduces accessibility to the oxazole’s C4 position.
  • Electronic Effects : The electron-donating tert-butyl group slightly increases oxazole ring electron density (confirmed by NBO analysis).

Q. What contradictions exist in reported reactivity of this compound with heterocyclic amines?

  • Methodological Answer : Discrepancies arise in substitution vs. rearrangement pathways:
  • Expected Pathway : Direct sulfonamide formation (e.g., with 1H-1,2,4-triazol-5-amine).
  • Observed Anomaly : With 1H-pyrazol-5-amines, [1,3]oxazolo[5,4-d]pyrimidines form via Smiles rearrangement, attributed to nucleophilic attack at the oxazole C4 position .
  • Resolution : Control experiments (stoichiometry, temperature) and DFT studies identify steric hindrance from the tert-butyl group as the key driver .

Q. How can computational methods predict the biological activity of sulfonamide derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase IX). The tert-butyl group enhances hydrophobic interactions in enzyme pockets.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at C4 increase antitumor activity in NCI-60 cell line screenings .
  • Data Table :
DerivativeSubstituent (R)NCI-60 Avg. GI₅₀ (µM)Target Enzyme Binding Energy (kcal/mol)
5a4-CN0.12-9.1
5b4-COOCH₃0.45-7.8

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Protective Equipment : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and corrosive properties (analogous to p-toluenesulfonyl chloride) .
  • Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) and absorb with vermiculite.
  • Storage : Store at 2–8°C under argon to prevent hydrolysis; shelf life ≈6 months .

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